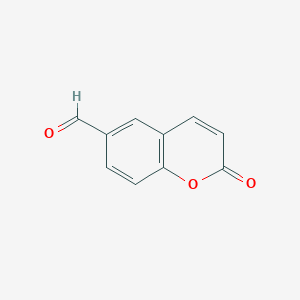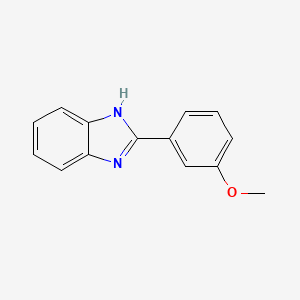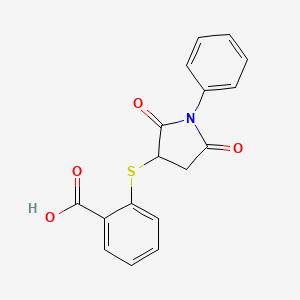
6-Carboxaldehyd-Cumarin
Übersicht
Beschreibung
Coumarin-6-carboxaldehyde, also known as 2-oxo-2H-chromene-6-carbaldehyde, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by its aromatic structure, which includes a benzopyrone core with an aldehyde group at the 6-position. Coumarin-6-carboxaldehyde is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Coumarin-6-carboxaldehyde is used as a building block for the synthesis of more complex molecules. Its reactive aldehyde group allows for the formation of Schiff bases, which are important intermediates in organic synthesis.
Biology
In biological research, Coumarin-6-carboxaldehyde is used as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and tracking biological molecules and processes.
Medicine
In medicine, Coumarin-6-carboxaldehyde derivatives have shown potential as therapeutic agents. They exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, Coumarin-6-carboxaldehyde is used in the production of dyes and pigments. Its fluorescent properties are exploited in the manufacture of optical brighteners and fluorescent markers.
Wirkmechanismus
Target of Action
Coumarin-6-carboxaldehyde, like other coumarins, primarily targets the Cytochrome P450 2A6 in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics .
Mode of Action
The strength of their binding to the target is augmented by additional interactions involving the substituents present on the coumarin scaffold .
Biochemical Pathways
Coumarins are secondary metabolites originating from the phenylpropanoid pathway . They undergo various modifications, contributing to their diverse biological and therapeutic properties . The biosynthesis of coumarin from 4′-coumaroyl-S-CoA central metabolite takes place through the 6′-hydroxylation, the trans > cis isomerization of the exocyclic double bond, and the final lactonization/cyclization reaction .
Pharmacokinetics
Coumarins generally exhibit variable absorption, distribution, metabolism, and excretion (adme) properties . These properties significantly impact the bioavailability of the compound.
Result of Action
Coumarins are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects . They also play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemische Analyse
Biochemical Properties
Coumarin-6-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, coumarin-6-carboxaldehyde interacts with cytochrome P450 enzymes, influencing the metabolism of other compounds . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
Coumarin-6-carboxaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, coumarin-6-carboxaldehyde can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, coumarin-6-carboxaldehyde can alter cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of coumarin-6-carboxaldehyde involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, coumarin-6-carboxaldehyde inhibits monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of coumarin-6-carboxaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that coumarin-6-carboxaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to coumarin-6-carboxaldehyde in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of coumarin-6-carboxaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth and improving neurological function . At high doses, coumarin-6-carboxaldehyde can cause toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
Coumarin-6-carboxaldehyde is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of coumarin-6-carboxaldehyde is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of coumarin-6-carboxaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, coumarin-6-carboxaldehyde can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Coumarin-6-carboxaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with metabolic enzymes and signaling proteins, while in the nucleus, it can influence gene expression by binding to DNA and transcription factors . Understanding the subcellular localization of coumarin-6-carboxaldehyde is important for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Coumarin-6-carboxaldehyde can be synthesized through various methods. One common synthetic route involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. For Coumarin-6-carboxaldehyde, the specific phenol used is 2-hydroxybenzaldehyde, which undergoes cyclization to form the desired product.
Another method involves the Vilsmeier-Haack reaction, where 2-hydroxybenzaldehyde reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the coumarin ring with an aldehyde group at the 6-position.
Industrial Production Methods
Industrial production of Coumarin-6-carboxaldehyde typically involves large-scale synthesis using the aforementioned methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality Coumarin-6-carboxaldehyde.
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Coumarin-6-carboxylic acid.
Reduction: Coumarin-6-carbinol.
Substitution: Halogenated coumarins, such as 6-bromocoumarin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound, lacking the aldehyde group at the 6-position.
Coumarin-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3-position.
7-Hydroxycoumarin: A hydroxylated derivative of coumarin.
Uniqueness
Coumarin-6-carboxaldehyde is unique due to the specific positioning of the aldehyde group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This positioning allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
2-oxochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCHYJGDSCWRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370977 | |
| Record name | Coumarin-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51690-26-7 | |
| Record name | Coumarin-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2H-chromene-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde in the synthesis of antimicrobial compounds?
A: Coumarin derivatives, including 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde, are known to exhibit diverse biological activities, including antimicrobial properties. This specific derivative possesses a reactive aldehyde group, making it a suitable building block for constructing more complex heterocyclic systems like 2-iminochromenes and chromenopyridines. The researchers aimed to leverage this reactivity to synthesize novel compounds and evaluate their potential as antimicrobial agents [].
Q2: Does the study provide any insights into the Structure-Activity Relationship (SAR) concerning the 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde moiety and the observed antimicrobial activity?
A: While the study primarily focuses on the overall synthesized structures (2-iminochromenes and chromenopyridines), it does highlight that the synthesized compounds exhibited varying degrees of antibacterial and antifungal activity. This suggests that the presence and modification of the 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde moiety within the final structures contribute to the observed activity. Specifically, the study mentions that a 3D pharmacophore model was generated to understand the structural requirements for antibacterial activity []. Further analysis of this model, in conjunction with the activity data, could potentially reveal specific SAR trends related to this coumarin derivative.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)



![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)
![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)








